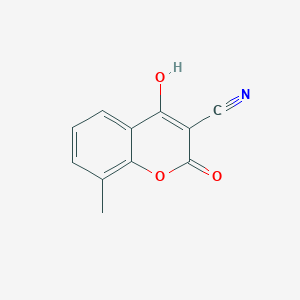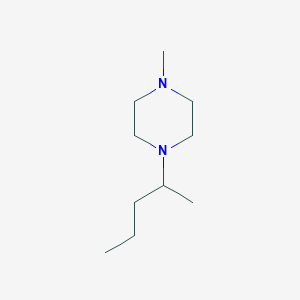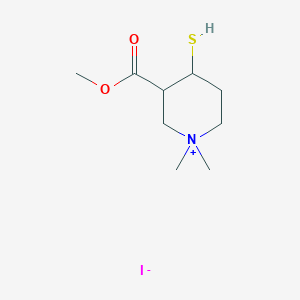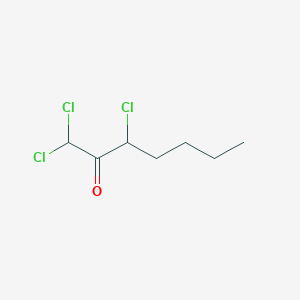![molecular formula C13H10N2O2 B14624975 Methyl pyrazolo[1,5-a]quinoline-3-carboxylate CAS No. 55734-86-6](/img/structure/B14624975.png)
Methyl pyrazolo[1,5-a]quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl pyrazolo[1,5-a]quinoline-3-carboxylate is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrazole and quinoline ring system, makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrazolo[1,5-a]quinoline-3-carboxylate typically involves the condensation of appropriate pyrazole and quinoline derivatives. One common method involves the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole under specific conditions . Another method includes the use of aromatic nucleophilic substitution and Knoevenagel condensation reactions to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl pyrazolo[1,5-a]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of methyl pyrazolo[1,5-a]quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways related to cancer progression .
Vergleich Mit ähnlichen Verbindungen
Methyl pyrazolo[1,5-a]quinoline-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have been studied for their fluorescence properties and biological activities.
Pyrazolo[5,1-a]isoquinolines: These compounds also contain a pyrazole and quinoline ring system and exhibit various biological properties, including receptor antagonism and enzyme inhibition.
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
55734-86-6 |
|---|---|
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
methyl pyrazolo[1,5-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)10-8-14-15-11-5-3-2-4-9(11)6-7-12(10)15/h2-8H,1H3 |
InChI-Schlüssel |
PBZMMNVEJQEPNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=CC3=CC=CC=C3N2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14624906.png)

![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)





methanone](/img/structure/B14624954.png)



